Cas no 2640976-75-4 (3-{2-[5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethyl}-1-(thiophen-2-yl)urea)

3-{2-[5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethyl}-1-(thiophen-2-yl)urea is a heterocyclic urea derivative featuring a pyrazole-thiophene core. This compound exhibits potential as an intermediate in medicinal chemistry, particularly in the development of kinase inhibitors or other biologically active molecules. Its structural complexity, combining pyrazole and thiophene moieties, allows for versatile interactions with biological targets. The presence of the urea linkage enhances hydrogen-bonding capacity, which may improve binding affinity in receptor-ligand systems. The compound's synthetic accessibility and modular design make it a valuable scaffold for further derivatization in drug discovery. Its stability under standard conditions facilitates handling and storage in research settings.
3-{2-[5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethyl}-1-(thiophen-2-yl)urea structure
2640976-75-4 structure
Product Name:3-{2-[5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethyl}-1-(thiophen-2-yl)urea
CAS No:2640976-75-4
MF:C15H16N4OS2
MW:332.443739891052
CID:5340984
PubChem ID:155801148
Update Time:2025-06-08

3-{2-[5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethyl}-1-(thiophen-2-yl)urea Chemical and Physical Properties

Names and Identifiers

    • AKOS040700707
    • 2640976-75-4
    • F6520-5631
    • 3-{2-[5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethyl}-1-(thiophen-2-yl)urea
    • N-[2-[5-(1-Methyl-1H-pyrazol-4-yl)-2-thienyl]ethyl]-N′-2-thienylurea
    • Inchi: 1S/C15H16N4OS2/c1-19-10-11(9-17-19)13-5-4-12(22-13)6-7-16-15(20)18-14-3-2-8-21-14/h2-5,8-10H,6-7H2,1H3,(H2,16,18,20)
    • InChI Key: SCAZIYMJUXLNRF-UHFFFAOYSA-N
    • SMILES: N(CCC1SC(C2=CN(C)N=C2)=CC=1)C(NC1SC=CC=1)=O

Computed Properties

  • Exact Mass: 332.07655349g/mol
  • Monoisotopic Mass: 332.07655349g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 22
  • Rotatable Bond Count: 5
  • Complexity: 385
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.6
  • Topological Polar Surface Area: 115Ų

Experimental Properties

  • Density: 1.39±0.1 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
  • Boiling Point: 515.4±50.0 °C(Predicted)
  • pka: 13.49±0.46(Predicted)

3-{2-[5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethyl}-1-(thiophen-2-yl)urea Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
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F6520-5631-2μmol
3-{2-[5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethyl}-1-(thiophen-2-yl)urea
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F6520-5631-2mg
3-{2-[5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethyl}-1-(thiophen-2-yl)urea
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F6520-5631-3mg
3-{2-[5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethyl}-1-(thiophen-2-yl)urea
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3-{2-[5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethyl}-1-(thiophen-2-yl)urea
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F6520-5631-5mg
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